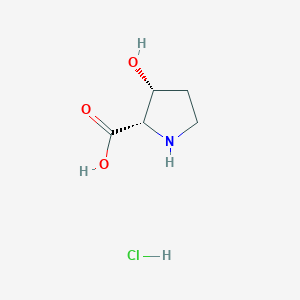

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques

- Synthesis from Amino Acids : A method involves the decarboxylation of α-amino acids, producing optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine in good yields (Hashimoto et al., 1986).

- Optical Resolution for Enantiomers : The optical resolution by preferential crystallization of related compounds like (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride is used to achieve high optical purities (Shiraiwa et al., 1997).

Chemical Properties and Reactions

- Role in Angiotensin Converting Enzyme Inhibition : Novel compounds synthesized using variants of 4-hydroxypyrrolidine-2-carboxylic acid showed potential as angiotensin converting enzyme (ACE) inhibitors (Addla et al., 2013).

- Utility in GABA-uptake Inhibition : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid were evaluated for their potential in inhibiting GABA transport proteins, crucial for neurological functions (Zhao et al., 2005).

Biological Applications

- Antibacterial Properties : Certain enantiomers synthesized using related pyrrolidine compounds demonstrated notable antibacterial properties, important for clinical applications (Rosen et al., 1988).

- Biomedical Imaging : Spin-labeled amides of derivatives showed promising antioxidant potential and applications in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Material Science

- Chelation with Metal Ions : Research on chelated 4-hydroxypyrrolidine-2-carboxylic acid with cobalt(III) ion indicates potential applications in material science, especially in reactions involving electrophiles (Hammershøi et al., 1991).

Synthesis of Complex Molecules

- Synthesis of Complex Compounds : Utilizing related pyrrolidine compounds in the synthesis of complex molecules like aza-nucleoside analogues highlights its role in advanced organic synthesis (Chen et al., 2012).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as (2s,3r)-3-amino-2-hydroxy-4-phenylbutyric acid (ahpa) derivatives, are used as inhibitors of enkephalinase . Enkephalinase is an enzyme that degrades enkephalins, which are small peptide hormones involved in a variety of physiological functions, including pain perception and response .

Mode of Action

Ahpa derivatives, which are structurally similar, are known to inhibit enkephalinase, thereby augmenting met5-enkephalin-induced anti-nociception . This suggests that (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride may interact with its targets in a similar manner, leading to an increase in the levels of enkephalins and thus enhancing their physiological effects.

Biochemical Pathways

Given its potential role as an enkephalinase inhibitor, it may impact the metabolic pathways of enkephalins and other related peptides .

Result of Action

If it acts similarly to ahpa derivatives, it may lead to an increase in the levels of enkephalins, potentially resulting in enhanced physiological effects such as pain relief .

生化学分析

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models . There could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)